molecular formula C25H19N3O2S B11523770 2-[[4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile

2-[[4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile

Cat. No.: B11523770
M. Wt: 425.5 g/mol
InChI Key: WNSQAHIRDVOQCU-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities

Preparation Methods

The synthesis of 2-[[4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method involves the use of Schiff bases reduction route . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific reagents to facilitate the process.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

2-[[4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring plays a crucial role in its biological activity, allowing it to interact with enzymes and receptors in the body. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed effects .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug

Properties

Molecular Formula

C25H19N3O2S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[[4-[(E)-[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C25H19N3O2S/c1-17-6-10-21(11-7-17)27-25-28-24(29)23(31-25)14-18-8-12-22(13-9-18)30-16-20-5-3-2-4-19(20)15-26/h2-14H,16H2,1H3,(H,27,28,29)/b23-14+

InChI Key

WNSQAHIRDVOQCU-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4C#N)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4C#N)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.